molecular formula C8H7BO4 B1587340 3,5-Diformylphenylboronic acid CAS No. 480424-62-2

3,5-Diformylphenylboronic acid

Cat. No.: B1587340
CAS No.: 480424-62-2
M. Wt: 177.95 g/mol
InChI Key: RIFBPKDFVPXQQH-UHFFFAOYSA-N
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Description

3,5-Diformylphenylboronic acid (DFPBA) is an organic compound that has two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . It is used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in applications such as self-healing materials, drug delivery, cell capture, and release .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. It has been used as a reactant in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine .


Molecular Structure Analysis

The molecular structure of this compound consists of two aldehydes and one boronic acid functional groups sitting at meta-position to each other on a benzene ring . The molecular formula is C8H7BO4 and the molecular weight is 177.95 g/mol .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. It has been used in studies of surface-tension of enzyme inhibitors, synthesis of bacteriochlorins, studies of the activation parameters for recombination reactions of intramolecular radical pairs, and reactivity studies with diethanolamine . It can also be used in highly efficient oxime click reactions, allowing the facile preparation of phenylboronic acid functional materials .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 255-259 °C (Dec.) (lit.) . It has a predicted boiling point of 432.4±55.0 °C and a predicted density of 1.32±0.1 g/cm3 . The storage temperature is at room temperature in an inert atmosphere .

Scientific Research Applications

Boron-Based Nanostructures

3,5-Diformylphenylboronic acid plays a crucial role in the synthesis of boron-based macrocycles and dendrimers. It has been used in multicomponent assembly reactions to create dendritic nanostructures with a pentameric macrocyclic core. These structures are significant in the development of new materials with potential applications in nanotechnology and materials science (Christinat, Scopelliti, & Severin, 2007).

Synthesis and Crystal Structures

In the field of organometallic chemistry, this compound is used to synthesize and characterize novel compounds. The compound is involved in reactions with secondary mono- and diamines, leading to the formation of benzoxaboroles, a class of compounds with diverse applications, including their use in medicinal chemistry (Adamczyk-Woźniak et al., 2015).

Catalyst for Amide Condensation

The compound has been synthesized and used as a "green" catalyst in the direct amide condensation reaction. This application demonstrates its potential in green chemistry and sustainable industrial processes (Ishihara, Kondo, & Yamamoto, 2001).

Dynamic Covalent Hydrogels

This compound is instrumental in the development of dynamic covalent hydrogels used for reversible cell capture and release. These hydrogels have implications in biomedical fields such as cell diagnostics and cell culture, showcasing the versatility of this compound in biochemistry and biotechnology (Karimi, Collins, Heath, & Connal, 2017).

Mechanism of Action

Target of Action

3,5-Diformylphenylboronic acid primarily targets carbohydrates on the cell surface . The compound forms a boronic ester with these carbohydrates, enabling efficient cell capture .

Mode of Action

The interaction between this compound and its targets involves the formation of a boronic ester. This occurs between the phenylboronic acid of the compound and the carbohydrates present on the cell surface . This interaction enables efficient cell capture at pH 6.8 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s role in this pathway contributes to its wide application in various chemical reactions .

Pharmacokinetics

The compound is known to be relatively stable and can dissolve in water, ethanol, and other organic solvents .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the capture and release of cells. The compound’s interaction with carbohydrates on the cell surface allows for efficient cell capture at pH 6.8 and cell detachment at pH 7.8 with a glucose concentration of 70 mM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and glucose concentration . For instance, the compound’s ability to capture and release cells is optimized at pH 6.8 and 7.8, respectively .

Safety and Hazards

3,5-Diformylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

3,5-Diformylphenylboronic acid has potential applications in the field of Covalent Organic Frameworks (COFs). It can be used in the development of self-healing materials, drug delivery systems, and cell capture and release mechanisms . It has also been used in the dynamic covalent hydrogels for triggered cell capture and release .

Biochemical Analysis

Biochemical Properties

3,5-Diformylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of dynamic covalent hydrogels. These hydrogels are used for triggered cell capture and release, where the boronic ester formation between phenylboronic acid and carbohydrates on the cell surface enables efficient cell capture at pH 6.8 and cell detachment at pH 7.8 with a glucose concentration of 70 mM . Additionally, this compound is involved in oxime click reactions, which are known for their high yield and biocompatibility .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been used in the development of self-healing materials and drug delivery systems, demonstrating its ability to interact with cell surface carbohydrates and facilitate cell capture and release . These interactions can impact cell function by modulating cell signaling pathways and altering gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of boronic esters and oxime bonds. The compound’s aldehyde and boronic acid functional groups enable it to participate in highly efficient oxime click reactions, which are reversible and biocompatible . These reactions facilitate the formation of dynamic covalent bonds with biomolecules, leading to changes in enzyme activity, protein interactions, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has been shown to form stable hydrogels that can capture and release cells efficiently over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be used in drug delivery systems, where its dosage must be carefully controlled to avoid toxic or adverse effects . High doses of the compound may lead to toxicity, while lower doses can be effective in achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of boronic esters and oxime bonds. These pathways involve interactions with enzymes and cofactors that facilitate the formation and breakdown of these bonds

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form dynamic covalent bonds with cell surface carbohydrates plays a crucial role in its transport and distribution.

Subcellular Localization

This compound’s subcellular localization is influenced by its functional groups and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions can affect the compound’s activity and function within the cell.

Properties

IUPAC Name

(3,5-diformylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFBPKDFVPXQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C=O)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400454
Record name 3,5-Diformylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-62-2
Record name 3,5-Diformylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,5-diformylphenylboronic acid contribute to the formation of complex structures like dendrimers?

A1: this compound acts as a building block for constructing complex molecular architectures due to its unique structure. [, ] The boronic acid moiety can form reversible covalent bonds with diols, such as 3,4-dihydroxypyridine, leading to boronate ester formation. [] The two formyl groups (-CHO) located at the 3 and 5 positions provide additional reactive sites for further functionalization. This allows for the attachment of various chemical groups, including amines and dendrons, enabling the creation of diverse dendritic structures. []

Q2: What role does the reversible covalent bonding of this compound play in material applications?

A2: The dynamic nature of the boronate ester bonds formed by this compound with diols allows for the creation of stimuli-responsive materials. [] For instance, researchers have demonstrated a hydrogel system incorporating this compound that can capture and release cells based on pH changes. [] At a specific pH, the boronic acid groups bind to carbohydrate moieties on the cell surface, capturing the cells. Shifting the pH disrupts these bonds, enabling controlled cell release. This dynamic behavior has potential applications in cell diagnostics, cell culture, and other biomedical fields. []

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